Lipophilicity (LogP) Comparison: Superior Membrane Penetration Potential vs. 5-Methyl-2-propyl and 2-(2-Phenylethyl) Analogs
The target compound exhibits a significantly higher computed LogP (4.08) compared to key 7-aminobenzoxazole analogs, indicating enhanced lipophilicity that is critical for CNS drug discovery programs and intracellular target access. The 5-methyl-2-propyl analog (LogP 2.6) and 2-(2-phenylethyl) analog (LogP 3.3) are substantially more polar, which may limit their utility in programs requiring passive membrane transit [1]. The LogP difference of 0.78–1.48 log units translates to a theoretical 6- to 30-fold increase in octanol/water partition coefficient, directly impacting in vivo distribution properties.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 4.08 (Chemsrc); XLogP3 not publicly reported |
| Comparator Or Baseline | Comparator 1: 5-Methyl-2-propyl-1,3-benzoxazol-7-amine, XLogP3 = 2.6 (PubChem); Comparator 2: 2-(2-Phenylethyl)-1,3-benzoxazol-7-amine, XLogP3 = 3.3 (PubChem) |
| Quantified Difference | ΔLogP = +1.48 vs. 5-methyl-2-propyl analog; ΔLogP = +0.78 vs. 2-(2-phenylethyl) analog |
| Conditions | In silico computed values from different algorithmic platforms (Chemsrc vs. PubChem XLogP3); direct experimental LogP not available for the target compound in public domain |
Why This Matters
Higher LogP directly translates into improved passive membrane permeability, making the target compound a more suitable starting point for CNS-penetrant or intracellular-targeted probe synthesis.
- [1] PubChem. 5-Methyl-2-propyl-1,3-benzoxazol-7-amine (XLogP3: 2.6) and 2-(2-Phenylethyl)-1,3-benzoxazol-7-amine (XLogP3: 3.3). https://pubchem.ncbi.nlm.nih.gov/ View Source
